molecular formula C15H17O4P B14600259 Bis(hydroxyphenylmethyl)phosphinic acid methyl ester CAS No. 58774-10-0

Bis(hydroxyphenylmethyl)phosphinic acid methyl ester

Katalognummer: B14600259
CAS-Nummer: 58774-10-0
Molekulargewicht: 292.27 g/mol
InChI-Schlüssel: WGIGVKVTKBBGQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(hydroxyphenylmethyl)phosphinic acid methyl ester is an organophosphorus compound characterized by the presence of a phosphinic acid ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis(hydroxyphenylmethyl)phosphinic acid methyl ester typically involves the esterification of phosphinic acid derivatives. One common method is the reaction of phosphinic acid with methyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(hydroxyphenylmethyl)phosphinic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phosphinic acid esters.

Wissenschaftliche Forschungsanwendungen

Bis(hydroxyphenylmethyl)phosphinic acid methyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of bis(hydroxyphenylmethyl)phosphinic acid methyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phosphonic acid derivatives: These compounds share similar structural features but differ in their functional groups.

    Phosphinic acid esters: Similar in structure but may have different ester groups.

    Phosphonates: Compounds with a similar phosphorus-oxygen-carbon framework.

Uniqueness

Bis(hydroxyphenylmethyl)phosphinic acid methyl ester is unique due to its specific ester functional group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

58774-10-0

Molekularformel

C15H17O4P

Molekulargewicht

292.27 g/mol

IUPAC-Name

[[hydroxy(phenyl)methyl]-methoxyphosphoryl]-phenylmethanol

InChI

InChI=1S/C15H17O4P/c1-19-20(18,14(16)12-8-4-2-5-9-12)15(17)13-10-6-3-7-11-13/h2-11,14-17H,1H3

InChI-Schlüssel

WGIGVKVTKBBGQU-UHFFFAOYSA-N

Kanonische SMILES

COP(=O)(C(C1=CC=CC=C1)O)C(C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.